Cas no 205827-21-0 (Ethyl 2-(4-(Nitromethyl)Tetrahydro-2h-Pyran-4-Yl)Acetate)

Ethyl 2-(4-(Nitromethyl)Tetrahydro-2h-Pyran-4-Yl)Acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(4-(Nitromethyl)Tetrahydro-2h-Pyran-4-Yl)Acetate
- AS-71779
- AKOS027256052
- W12406
- 2H-Pyran-4-acetic acid, tetrahydro-4-(nitromethyl)-, ethyl ester
- Ethyl2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate
- MFCD29917052
- SCHEMBL20855543
- 205827-21-0
- ethyl 2-[4-(nitromethyl)oxan-4-yl]acetate
- Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate
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- MDL: MFCD29917052
- Inchi: InChI=1S/C10H17NO5/c1-2-16-9(12)7-10(8-11(13)14)3-5-15-6-4-10/h2-8H2,1H3
- InChI Key: LRVRJOBNSSTGDL-UHFFFAOYSA-N
- SMILES: CCOC(=O)CC1(CCOCC1)C[N+](=O)[O-]
Computed Properties
- Exact Mass: 231.11067264g/mol
- Monoisotopic Mass: 231.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 81.4Ų
Ethyl 2-(4-(Nitromethyl)Tetrahydro-2h-Pyran-4-Yl)Acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E937488-100mg |
Ethyl 2-(4-(Nitromethyl)Tetrahydro-2h-Pyran-4-Yl)Acetate |
205827-21-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
Chemenu | CM514355-5g |
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate |
205827-21-0 | 95% | 5g |
$507 | 2023-01-19 | |
abcr | AB488278-250mg |
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate; . |
205827-21-0 | 250mg |
€254.00 | 2025-02-20 | ||
A2B Chem LLC | AI44722-1g |
Ethyl 2-(4-(nitromethyl)tetrahydro-2h-pyran-4-yl)acetate |
205827-21-0 | 95% | 1g |
$261.00 | 2024-04-20 | |
1PlusChem | 1P00I4EQ-500mg |
2H-Pyran-4-acetic acid, tetrahydro-4-(nitromethyl)-, ethyl ester |
205827-21-0 | 95% | 500mg |
$188.00 | 2023-12-19 | |
Aaron | AR00I4N2-500mg |
2H-Pyran-4-acetic acid, tetrahydro-4-(nitromethyl)-, ethyl ester |
205827-21-0 | 95% | 500mg |
$216.00 | 2023-12-14 | |
Chemenu | CM514355-1g |
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate |
205827-21-0 | 95% | 1g |
$141 | 2023-01-19 | |
Aaron | AR00I4N2-100mg |
2H-Pyran-4-acetic acid, tetrahydro-4-(nitromethyl)-, ethyl ester |
205827-21-0 | 95% | 100mg |
$95.00 | 2023-12-14 | |
A2B Chem LLC | AI44722-100mg |
Ethyl 2-(4-(nitromethyl)tetrahydro-2h-pyran-4-yl)acetate |
205827-21-0 | 95% | 100mg |
$79.00 | 2024-04-20 | |
A2B Chem LLC | AI44722-250mg |
Ethyl 2-(4-(nitromethyl)tetrahydro-2h-pyran-4-yl)acetate |
205827-21-0 | 95% | 250mg |
$131.00 | 2024-04-20 |
Ethyl 2-(4-(Nitromethyl)Tetrahydro-2h-Pyran-4-Yl)Acetate Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
Additional information on Ethyl 2-(4-(Nitromethyl)Tetrahydro-2h-Pyran-4-Yl)Acetate
Ethyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate: A Comprehensive Overview
Ethyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate, with the CAS number 205827-21-0, is a compound of significant interest in the field of organic chemistry and materials science. This compound, often abbreviated asEthyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate, is a derivative of tetrahydropyran, a six-membered ring structure that combines both cyclic ether and ester functionalities. The presence of the nitromethyl group introduces unique electronic properties, making this compound a valuable tool in various research and industrial applications.
The structure ofEthyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate consists of a tetrahydropyran ring substituted at the 4-position with a nitromethyl group and an acetate ester group at the 2-position. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity and stability. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as polymers and pharmaceutical intermediates.
One of the most notable aspects ofEthyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate is its role in click chemistry. The nitro group serves as an excellent leaving group under certain reaction conditions, enabling efficient coupling reactions with alkenes or alkynes. This property has been exploited in the development of novel drug delivery systems and bioconjugates, where precise control over molecular architecture is crucial.
In terms of physical properties,Ethyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate exhibits a melting point of approximately -30°C and a boiling point around 150°C under standard pressure. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for use in various organic synthesis protocols. Recent research has also explored its thermal stability under different conditions, revealing that it maintains structural integrity up to 180°C, which is advantageous for high-temperature applications.
The synthesis ofEthyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate typically involves a multi-step process starting from tetrahydropyran derivatives. A common approach includes the introduction of the nitromethyl group via nucleophilic substitution followed by esterification to introduce the acetate moiety. Optimization of reaction conditions has led to improved yields and purities, making this compound more accessible for large-scale production.
Applications ofEthyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate span across several domains. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, including oncology and neurodegenerative diseases. In materials science, it has been utilized as a monomer in polymer synthesis, contributing to the development of high-performance polymers with tailored mechanical and electronic properties.
Recent advancements in green chemistry have also brought attention toEthyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate. Researchers have explored its potential as a biodegradable material component, aligning with growing environmental concerns. Its ability to undergo enzymatic degradation under specific conditions makes it a promising candidate for sustainable material design.
In conclusion,Ethyl 2-(4-(Nitromethyl)Tetrahydro-2H-Pyran-4-Yl)Acetate, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research and industrial applications. As new discoveries emerge, this compound is expected to play an even more significant role in shaping future innovations across diverse fields.
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